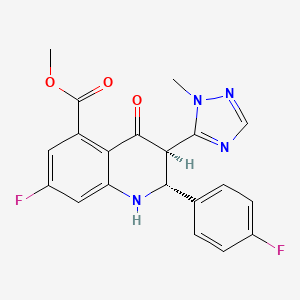
5-Quinolinecarboxylic acid,7-fluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-,methyl ester,(2R,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Quinolinecarboxylic acid,7-fluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-,methyl ester,(2R,3R)-” is a chemical with the molecular formula C20H16F2N4O3 and a molecular weight of 398.3629 . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .
Synthesis Analysis
The synthesis of this compound involves several steps and requires careful handling due to the presence of fluorine atoms. The exact synthesis process can vary depending on the desired end product and the specific requirements of the reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a quinoline ring, a tetrahydro ring, and a triazole ring, among others. The presence of fluorine atoms and a methyl ester group also adds to the complexity of the structure .Physical and Chemical Properties Analysis
This compound has several physical and chemical properties that make it useful in different applications. It has a specific melting point, boiling point, and density, which can be important in certain reactions . It also has specific reactivity and stability properties, which can affect its behavior in different conditions .Scientific Research Applications
Anticancer Activity
A study by Reddy et al. (2015) synthesized derivatives of 1,2,4-triazolo[4,3-a]-quinoline, which showed significant anticancer activity against human neuroblastoma and colon carcinoma cell lines. This suggests the potential of 5-Quinolinecarboxylic acid derivatives in cancer treatment (Reddy et al., 2015).
Antibacterial Activity
Jung et al. (2001) found that 6-fluoro-2-methyl-1-prenyl-1,4-dihydro-7-(3,5-dimethylpiperazinyl)-4-oxo-3-quinolinecarboxylic acid exhibited potent antibacterial activity against gram-positive bacteria. This highlights the utility of these compounds in developing new antibiotics (Jung et al., 2001).
Synthesis and Characterization
Hagen and Domagala (1990) prepared a series of 5-methyl-4-oxo-3-quinolinecarboxylic acids with various substitutions, contributing to the broader understanding of the chemical properties and synthesis of quinoline derivatives (Hagen & Domagala, 1990).
Electrochemical Studies
Srinivasu et al. (1999) conducted electrochemical studies on derivatives of quinoline carboxylic acid, which can aid in understanding the electrochemical properties and potential applications in electronic devices or sensors (Srinivasu et al., 1999).
Antimycobacterial Activity
Dinakaran et al. (2008) synthesized novel ofloxacin derivatives from quinoline carboxylic acids, showing significant activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis and related infections (Dinakaran et al., 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl (2R,3R)-7-fluoro-2-(4-fluorophenyl)-3-(2-methyl-1,2,4-triazol-3-yl)-4-oxo-2,3-dihydro-1H-quinoline-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3/c1-26-19(23-9-24-26)16-17(10-3-5-11(21)6-4-10)25-14-8-12(22)7-13(20(28)29-2)15(14)18(16)27/h3-9,16-17,25H,1-2H3/t16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAIIDFKUPYMQA-IRXDYDNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC(=C3C2=O)C(=O)OC)F)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC(=C3C2=O)C(=O)OC)F)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
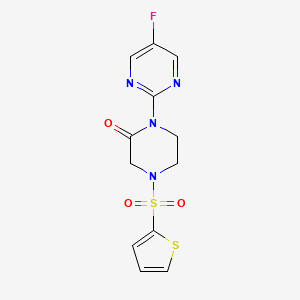

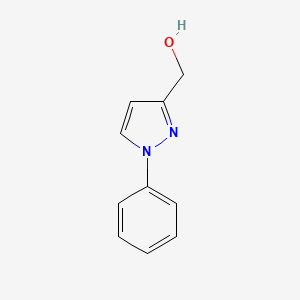
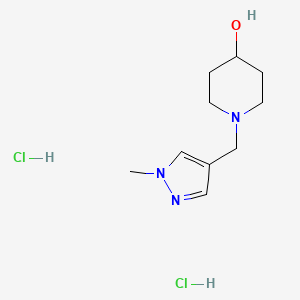
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2407388.png)
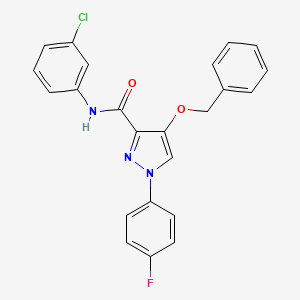
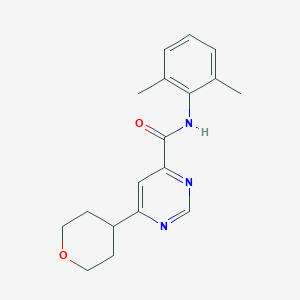
![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2407391.png)
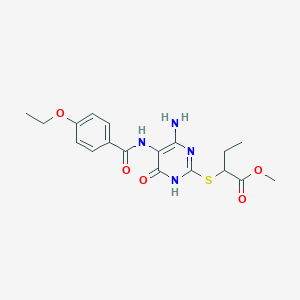
![7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2407393.png)
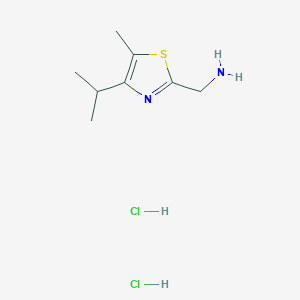
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2407396.png)

![(5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2407399.png)
